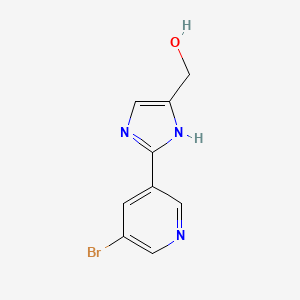
2-(5-Bromo-3-pyridyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group at the 5-position of the imidazole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-pyridyl)imidazole-5-methanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-pyridyl imidazole followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.
Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid, while substitution of the bromine atom with an amine yields 2-(5-Amino-3-pyridyl)imidazole-5-methanol.
Applications De Recherche Scientifique
2-(5-Bromo-3-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 2-(5-Bromo-3-pyridyl)imidazole-5-methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the hydroxymethyl group may play a role in its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-3-pyridyl)imidazole-5-methanol
- 2-(5-Fluoro-3-pyridyl)imidazole-5-methanol
- 2-(5-Methyl-3-pyridyl)imidazole-5-methanol
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-3-pyridyl)imidazole-5-methanol distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H8BrN3O |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
[2-(5-bromopyridin-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-4,14H,5H2,(H,12,13) |
Clé InChI |
RJSRDVJDRJNUCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















